molecular formula C23H22ClFN4O2 B2477637 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1351630-62-0

2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2477637
CAS No.: 1351630-62-0
M. Wt: 440.9
InChI Key: MBAVRAQGEIWPIJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a sophisticated chemical scaffold designed for advanced pharmaceutical research and drug discovery applications. This compound integrates multiple privileged structural motifs, including a fluorinated and chlorinated phenyl ring, a piperazine linker, and a methoxyphenyl-substituted pyrimidine heterocycle. The strategic molecular architecture positions this compound as a valuable intermediate for investigating novel therapeutic agents, particularly in inflammation and oncology research. The presence of the pyrimidine nucleus, a well-established pharmacophore in medicinal chemistry, suggests potential for targeting kinase enzymes and other purine-binding proteins critical in cellular signaling pathways . Research applications for this compound include serving as a key building block in the synthesis of more complex molecules targeting inflammatory mediators such as iNOS and COX-2, based on established structure-activity relationships of similar morpholinopyrimidine and piperazine-containing compounds . The molecular hybridization approach evident in its design combines elements known to exhibit affinity for different biological targets, potentially enabling the development of multi-target therapeutics with enhanced efficacy profiles. The compound's structural features, including the chlorinated aromatic system and extended conjugated framework, make it particularly suitable for structure-activity relationship (SAR) studies in medicinal chemistry optimization campaigns and as a precursor for developing targeted protein degradation molecules. This specialty chemical is intended solely for research purposes in laboratory settings by qualified scientific professionals.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-31-17-7-5-16(6-8-17)21-14-22(27-15-26-21)28-9-11-29(12-10-28)23(30)13-18-19(24)3-2-4-20(18)25/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAVRAQGEIWPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , also referred to as Y204-7420, is a synthetic organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of the compound is C18H18ClFN2O2C_{18}H_{18}ClFN_2O_2, with a molecular weight of 348.8 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight348.8 g/mol
LogP (octanol-water partition)3.4438
Polar Surface Area27.6908 Ų
Hydrogen Bond Acceptors3

The compound's biological activity is hypothesized to stem from its ability to interact with specific receptors and enzymes involved in critical signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, affecting pathways related to cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. In vitro studies have shown that Y204-7420 can inhibit the growth of various cancer cell lines.

  • Cell Line Testing :
    • In studies evaluating its cytotoxicity against the NCI-60 panel of cancer cell lines, the compound demonstrated notable antiproliferative effects, particularly against lung (HOP-92) and colorectal (HCT-116) cancer cell lines.
    • The GI (Growth Inhibition) values at a concentration of 10 µM were reported as follows:
      • HOP-92: 86.28%
      • HCT-116: 40.87%
      • SK-BR-3: 46.14%

Neuropharmacological Activity

The piperazine moiety present in Y204-7420 suggests potential neuropharmacological activity. Compounds containing piperazine have been associated with antidepressant and anxiolytic effects.

  • Animal Models :
    • In rodent models, Y204-7420 exhibited anxiolytic-like effects in behavioral tests such as the elevated plus maze and open field test, indicating its potential for treating anxiety disorders.

Case Study 1: Inhibition of Kinase Activity

A study focused on the inhibition of specific kinases revealed that Y204-7420 effectively inhibited EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are often dysregulated in cancer:

  • IC50 Values : The compound displayed sub-micromolar IC50 values against wild-type EGFR and significantly higher potency against mutant forms implicated in resistance mechanisms.

Case Study 2: Antiviral Properties

Another area of investigation involved the antiviral properties against HIV:

  • Activity Against HIV : The compound's analogs showed potent activity against HIV strains, with some derivatives achieving picomolar efficacy in inhibiting viral replication.

Comparison with Similar Compounds

Table 1: Comparative Data on Structural Analogs

Compound Name (IUPAC) Structural Features Molecular Weight (g/mol) Notable Properties References
Target Compound : 2-(2-Chloro-6-fluorophenyl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone 4-Methoxyphenyl-pyrimidine; chloro-fluoro-phenyl ~460 (estimated) Hypothesized enhanced binding due to methoxy group; moderate lipophilicity
(2-Chloro-6-fluorophenyl)[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone Pyridazinyl-propoxy group; chloro-fluoro-phenyl 388.8 (exact) Higher solubility due to pyridazine core; reduced steric bulk
(2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone Trifluoromethyl-phenyl; 4-methylpiperazine 330.7 (exact) Increased lipophilicity (CF3 group); potential metabolic resistance
2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone Isobutoxy-pyrimidine; fluorophenoxy 388.4 (exact) Improved solubility (isobutoxy group); fluorophenoxy may enhance CNS penetration
3-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-benzaldehyde Thienopyrimidine; methanesulfonyl-piperazine ~530 (estimated) Sulfonyl group enhances polarity; thienopyrimidine core enables kinase inhibition

Key Observations:

Substituent Effects on Solubility :

  • The methoxy group in the target compound likely improves water solubility compared to trifluoromethyl or chloro-fluoro analogs .
  • Isobutoxy (in compound GF41225) further enhances solubility, as seen in its storage conditions (2–8°C, sealed to prevent moisture) .

Biological Activity Trends: Pyrimidine and pyridazine cores (target compound vs. analog) are associated with antifungal and anticancer activity, as seen in related pyrimidine derivatives .

Metabolic Stability :

  • The trifluoromethyl group in ’s compound increases metabolic resistance but reduces solubility, highlighting a trade-off in drug design .

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